1-Bromo-4-chloro-2-fluoro-3-nitrobenzene
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Overview
Description
1-Bromo-4-chloro-2-fluoro-3-nitrobenzene is a polyhalo substituted benzene . It is a reagent in the synthesis of N-fused tricyclic indoles, dimethyamine, and benzofuran .
Synthesis Analysis
This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines . It also undergoes palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin .Molecular Structure Analysis
The compound is a benzene ring substituted with bromo, chloro, fluoro, and nitro groups. The numbering of the substituted benzene derivatives follows the IUPAC nomenclature .Chemical Reactions Analysis
The compound undergoes various reactions. For instance, it can undergo Suzuki coupling with 2-cyanoarylboronic esters to form biphenyls . These biphenyls are precursors for synthesizing 6-substituted phenanthridines . It can also undergo palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.44 and a linear formula of BrC6H3(Cl)F . It has a refractive index of 1.556 and a density of 1.678 g/mL at 25 °C .Scientific Research Applications
- Benzonorbornadiene Derivatives : 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene serves as a precursor in the preparation of benzonorbornadiene derivatives . These compounds find applications in organic synthesis and medicinal chemistry.
- IKK2 Inhibitor Synthesis : It also acts as a starting material in the multi-step synthesis of AZD3264, an inhibitor of nuclear factor κ-B kinase-2 (IKK2) . IKK2 plays a crucial role in inflammation and cancer, making this compound relevant for drug development.
- 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene can undergo Sonogashira reactions with other aromatic compounds. For example, it reacts with 2-fluoronitrobenzene to yield predominantly the bromo displacement product . These reactions are valuable in constructing complex organic molecules.
- As a first trial for in vivo imaging of β-secretase (BACE1) in Alzheimer’s disease brain, a novel non-peptidergic small molecule containing 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene was applied as a positron emission tomography (PET) probe . This highlights its potential in molecular imaging and neuroscience research.
- Researchers have used 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene in the synthesis of anti-inflammatory agents . These agents play a crucial role in managing inflammatory conditions and diseases.
- The compound finds application as a reagent in the synthesis of N-fused tricyclic indoles, which have diverse biological activities . These indoles are of interest in drug discovery and natural product synthesis.
Organic Synthesis and Medicinal Chemistry
Sonogashira Reactions
PET Imaging Probe Development
Synthesis of Anti-Inflammatory Agents
Reagent in N-Fused Tricyclic Indole Synthesis
Mechanism of Action
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Future Directions
The compound’s ability to undergo various reactions makes it a valuable reagent in organic synthesis. Its use in the synthesis of N-fused tricyclic indoles, dimethyamine, benzofuran, and 6-substituted phenanthridines suggests potential applications in the development of new pharmaceuticals and materials .
properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRFVXKHJBCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-fluoro-3-nitrobenzene | |
CAS RN |
1806970-78-4 |
Source
|
Record name | 1-bromo-4-chloro-2-fluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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